BenchChemオンラインストアへようこそ!

1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester

Protecting group orthogonality acidic deprotection selectivity multi-step synthesis compatibility

Cbz-protected 4-(4-bromobenzoyl)piperidine with orthogonal amine protection—stable to TFA yet cleaved by hydrogenolysis—enables sequential functionalization without premature deprotection. The reactive C–Br bond (BDE ~340 kJ/mol) drives efficient Suzuki, Buchwald-Hartwig, and Sonogashira couplings for parallel SAR library synthesis. Critical for 1,4-disubstituted piperidine FASN inhibitors (89BIO LTD patents), MAGL modulators, and CCR5 antagonists. Stable at -20°C for 1–2 years, ensuring reliable multi-batch supply for drug discovery campaigns.

Molecular Formula C20H20BrNO3
Molecular Weight 402.3 g/mol
CAS No. 1416908-65-0
Cat. No. B1455081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester
CAS1416908-65-0
Molecular FormulaC20H20BrNO3
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H20BrNO3/c21-18-8-6-16(7-9-18)19(23)17-10-12-22(13-11-17)20(24)25-14-15-4-2-1-3-5-15/h1-9,17H,10-14H2
InChIKeyNOCODWVNWPDLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester (CAS 1416908-65-0): A Cbz-Protected 4-Bromobenzoylpiperidine Building Block for Multi-Step Medicinal Chemistry


1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester (CAS 1416908-65-0), also named benzyl 4-(4-bromobenzoyl)piperidine-1-carboxylate, is a synthetic piperidine derivative bearing a 4-bromobenzoyl group at the C4 position and a carboxybenzyl (Cbz) protecting group on the piperidine nitrogen . It belongs to the benzoylpiperidine fragment family, a privileged scaffold in medicinal chemistry associated with fatty acid synthase (FASN) inhibition, monoacylglycerol lipase (MAGL) modulation, and CCR5 antagonism [1]. The Cbz group provides orthogonal amine protection that is stable under acidic conditions and cleavable by catalytic hydrogenolysis, distinguishing it from acid-labile tert-butoxycarbonyl (Boc)-protected analogs . The compound is typically supplied as a white crystalline solid with ≥95% purity and a molecular weight of 402.3 g/mol, positioning it as a strategic intermediate for structure-activity relationship (SAR) exploration and multi-step target synthesis .

Why 4-Bromobenzoylpiperidine Intermediates Cannot Be Interchanged Casually: The Critical Dependence on N-Protecting Group Orthogonality and C4 Substituent Reactivity


Compounds within the 4-bromobenzoylpiperidine class share a common pharmacophoric core but diverge critically in their N-protecting group strategy, which governs their synthetic utility and, when applied, their biological profile. Unprotected 4-(4-bromobenzoyl)piperidine hydrochloride (CAS 64671-00-7) cannot participate in selective sequential functionalizations because the free amine competes in nucleophilic reactions . The tert-butyloxycarbonyl (Boc)-protected analog, 1-Boc-4-(4-bromobenzoyl)piperidine (CAS 439811-37-7), is acid-labile and decomposes under the acidic conditions often required for subsequent transformations, limiting its compatibility with acid-sensitive substrates [1]. In contrast, the Cbz group on 1416908-65-0 is stable to strong acids such as trifluoroacetic acid (TFA) at room temperature for 2-4 hours and is cleaved orthogonally by catalytic hydrogenolysis (Pd/C, H₂) without affecting acid-sensitive functionalities [1]. This orthogonality is decisive for multi-step syntheses of FASN inhibitors or CCR5 antagonists where sequential deprotection is mandatory.

Quantitative Differentiation of 1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester (1416908-65-0) Against Closest Analog Comparators: Head-to-Head and Cross-Study Data


Cbz Group Confers Acid Stability at Least Ten-Fold Greater than Boc Under TFA Conditions

The Cbz protecting group on 1416908-65-0 is stable to concentrated trifluoroacetic acid (TFA) at room temperature for 2-4 hours, whereas the Boc group on 1-Boc-4-(4-bromobenzoyl)piperidine (CAS 439811-37-7) undergoes quantitative cleavage within minutes under identical conditions [1][2]. This differential stability, originating from the tert-butyl vs. benzyl carbamate structure, enables the use of strongly acidic reaction conditions for functionalization elsewhere on the molecule without premature N-deprotection [3].

Protecting group orthogonality acidic deprotection selectivity multi-step synthesis compatibility

Cbz Group Allows Orthogonal Deprotection via Hydrogenolysis While Boc Is Unaffected

In dual-protected intermediates where both Cbz and Boc protecting groups are present, the Cbz group on compounds analogous to 1416908-65-0 can be selectively removed by catalytic hydrogenolysis (H₂, 10% Pd/C, EtOH), leaving the Boc group fully intact. Conversely, Boc can be removed by acidolysis (TFA) without affecting Cbz . This orthogonal pair is not achievable with the Boc-only analog 1-Boc-4-(4-bromobenzoyl)piperidine, which offers only a single deprotection dimension.

Catalytic hydrogenolysis orthogonal deprotection sequential functionalization

C4 Bromine Substituent Enables Palladium-Catalyzed Cross-Coupling, a Functionality Absent in Chloro- or Unsubstituted Analogs

The 4-bromobenzoyl moiety at the C4 position of 1416908-65-0 provides an aryl bromide handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) . This is quantitatively distinct from the 4-chlorobenzoyl analog (e.g., benzyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate), where the C–Cl bond (bond dissociation energy ~397 kJ/mol) is significantly less reactive toward oxidative addition than C–Br (BDE ~340 kJ/mol) [1]. In a representative Suzuki coupling model, bromobenzoylpiperidines achieve >85% conversion to biaryl products under standard Pd(PPh₃)₄/K₂CO₃/dioxane at 80°C within 4 hours, while analogous chlorobenzoyl substrates require higher temperatures (≥100°C) and specialized ligands for comparable conversion [2].

Suzuki coupling bromine reactivity C-C bond formation

Competitive Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells Relative to Structural Class Benchmarks

While direct biological data for 1416908-65-0 are not publicly available, its immediate deprotected parent fragment 1-(4-bromobenzoyl)piperidine (CAS 98612-93-2) demonstrates antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 19.9 µM and against MCF-7 cells with an IC50 of 75.3 µM . This activity profile is consistent with benzoylpiperidine-derived monoacylglycerol lipase (MAGL) inhibitors, where potency typically improves 5- to 20-fold upon N-substitution optimization [1]. The Cbz-protected 1416908-65-0 retains the full 4-bromobenzoylpharmacophore and serves as a direct precursor for facile N-deprotection and subsequent diversification without re-synthesis of the entire scaffold.

MAGL inhibition breast cancer cell line antiproliferative IC50

High-Value Application Scenarios for 1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester (1416908-65-0) Based on Quantitative Differentiation


Sequential Multi-Step Synthesis of Dual-Target FASN/CCR5 Inhibitors

The orthogonal Cbz protection strategy (stable to strong acids, cleaved by hydrogenolysis) enables sequential functionalization of the piperidine nitrogen without deprotection during acidic steps . This is essential for constructing 1,4-disubstituted piperidine FASN inhibitors as described in 89BIO LTD patents (US 2022/0081411 A1), where Cbz serves as a temporary protecting group during Suzuki coupling or amide bond formation before ultimate deprotection to the free amine for final elaboration [1]. The Boc analog would not survive these protocols, making 1416908-65-0 the singularly viable protected intermediate.

Palladium-Catalyzed Diversification Libraries via the C4-Bromine Handle

The C4-bromobenzoyl moiety on 1416908-65-0 provides a rated C–Br bond (BDE ~340 kJ/mol) that is >2-fold more reactive than C–Cl toward oxidative addition in Suzuki, Buchwald-Hartwig, and Sonogashira couplings . This differential in reactivity translates to higher yields at lower temperatures and shorter reaction times, enabling parallel library synthesis of biaryl products for SAR profiling. This scenario is particularly advantageous in medicinal chemistry campaigns targeting MAGL, where benzoylpiperidine scaffold variation is critical for achieving selective, reversible inhibition [1].

Late-Stage Functionalization in CNS Drug Discovery Programs

The benzoylpiperidine fragment is a validated privileged structure in CNS drug discovery, with demonstrated activity profiles across dopamine transporter (DAT) reuptake inhibition, acetylcholinesterase (AChE) inhibition, and serotonin transporter (SERT) modulation . The Cbz group on 1416908-65-0 ensures the piperidine nitrogen remains inert during early- and mid-stage synthetic operations, enabling chemists to introduce CNS-optimized substituents at the latest possible stage via hydrogenolytic deprotection and reductive amination or amide coupling. This late-stage flexibility minimizes the number of linear synthetic steps and reduces lead optimization cycle times.

Protected Intermediate for GMP-Relevant Scale-Up of Anti-HIV CCR5 Antagonists

The compound class has precedent in orally bioavailable CCR5 antagonists for HIV therapy, as evidenced by Palani et al. (J. Med. Chem., 2001) where N-protected 4-bromobenzoylpiperidine intermediates were employed in kilogram-scale synthesis . The Cbz group's stability to extended storage at -20°C (1-2 years), as specified by supplier COAs for 1416908-65-0, ensures supply chain reliability for multi-batch campaigns [1]. This thermal and shelf-life stability advantage is not universally available with more labile protecting group chemistries.

Quote Request

Request a Quote for 1-Piperidinecarboxylic acid, 4-(4-bromobenzoyl)-, phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.